Undec-5-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

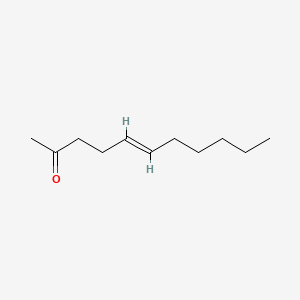

L’undéc-5-én-2-one est un composé organique de formule moléculaire C11H20O. Il s’agit d’une cétone à chaîne carbonée insaturée, caractérisée par la présence d’une double liaison en position cinq du carbone. Ce composé est connu pour son rôle de phéromone chez certaines espèces animales, en particulier dans les glandes pédales du Damaliscus dorcas dorcas .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’undéc-5-én-2-one peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de l’acétopropyl alcool avec des réactifs spécifiques dans des conditions contrôlées. Le rendement global de cette synthèse est d’environ 52% . Une autre méthode implique la réaction de Diels-Alder interne sur un cétal, suivie d’un traitement thermique et d’une hydrolyse .

Méthodes de production industrielle

La production industrielle de l’undéc-5-én-2-one implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Les détails spécifiques des méthodes industrielles sont souvent protégés, mais ils suivent généralement des principes similaires à ceux de la synthèse à l’échelle du laboratoire, avec des ajustements pour l’évolutivité et l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L’undéc-5-én-2-one subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir l’undéc-5-én-2-one en acides carboxyliques correspondants ou en autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des alcools ou des alcanes, selon les réactifs et les conditions utilisés.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Acides carboxyliques et cétones.

Réduction : Alcools et alcanes.

Substitution : Composés halogénés et autres dérivés substitués.

Applications De Recherche Scientifique

L’undéc-5-én-2-one a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse organique et comme composé modèle pour l’étude des mécanismes réactionnels.

Biologie : Le composé sert de phéromone chez certaines espèces animales, ce qui le rend précieux pour les études comportementales.

Médecine : Des recherches sur ses applications thérapeutiques potentielles sont en cours, en particulier dans le contexte de ses propriétés phéromonales.

Industrie : L’undéc-5-én-2-one est utilisé dans l’industrie des parfums en raison de son profil olfactif unique

Mécanisme D'action

Le mécanisme d’action de l’undéc-5-én-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs du système olfactif des animaux. Ces interactions déclenchent des réponses comportementales, en particulier chez les espèces qui utilisent le composé comme phéromone. Les voies moléculaires et les cibles exactes sont encore en cours d’investigation, mais elles impliquent probablement des récepteurs couplés aux protéines G et des cascades de signalisation en aval .

Comparaison Avec Des Composés Similaires

Composés similaires

- Undéc-4-én-2-one

- Undéc-6-én-2-one

- Déc-5-én-2-one

Unicité

L’undéc-5-én-2-one est unique en raison de la position spécifique de sa double liaison et de son rôle de phéromone. Cela le distingue d’autres composés similaires, qui peuvent avoir des positions de double liaison différentes ou manquer d’activité phéromonale .

Activité Biologique

Undec-5-en-2-one, also known as undecylenic acid, is a compound that has garnered interest due to its various biological activities, particularly in antimicrobial properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound possesses a long carbon chain with a double bond and a ketone functional group. Its structure can be represented as follows:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against bacteria and fungi, making it a potential candidate for therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial activity against several strains of bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be an effective antimicrobial agent, particularly against gram-positive bacteria like S. aureus .

Antifungal Activity

Additionally, this compound has demonstrated antifungal properties. Studies have reported its efficacy against various fungi, including Candida albicans and Aspergillus niger. The compound disrupts fungal cell membranes, leading to cell death.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The antifungal mechanism primarily involves the alteration of membrane integrity and function .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes. The presence of the double bond in the carbon chain enhances its fluidity and permeability, facilitating the disruption of microbial membranes. This leads to leakage of cellular contents and ultimately cell death .

Case Studies

- Antimicrobial Efficacy Against Hospital-Acquired Infections : A study investigated the effectiveness of this compound in treating infections caused by multidrug-resistant strains of Staphylococcus aureus. Results indicated significant reductions in bacterial load in vitro and in vivo models.

- Use in Topical Formulations : this compound has been incorporated into topical antifungal creams for treating dermatophyte infections. Clinical trials have shown improved patient outcomes with reduced recurrence rates compared to traditional treatments .

Propriétés

Numéro CAS |

40657-56-5 |

|---|---|

Formule moléculaire |

C11H20O |

Poids moléculaire |

168.28 g/mol |

Nom IUPAC |

(E)-undec-5-en-2-one |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |

Clé InChI |

GAZJVINYNDPROS-BQYQJAHWSA-N |

SMILES isomérique |

CCCCC/C=C/CCC(=O)C |

SMILES canonique |

CCCCCC=CCCC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.